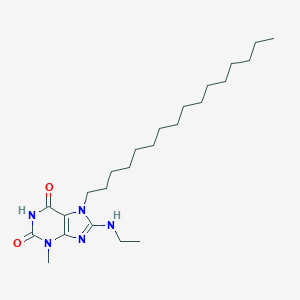

8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Description

8-(Ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by substitutions at positions 3, 7, and 8 of the purine core. The 3-methyl group, 7-hexadecyl chain, and 8-ethylamino moiety distinguish it from simpler analogs like theophylline (1,3-dimethylpurine-2,6-dione) . Its synthesis likely follows routes similar to other 7-alkylated purine-2,6-diones, involving alkylation of a purine precursor with a hexadecyl halide and subsequent introduction of the ethylamino group at position 8 via nucleophilic substitution or condensation reactions .

The elongated 7-hexadecyl chain confers high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This structural feature contrasts sharply with smaller 7-substituents (e.g., methyl or ethyl groups) in related compounds .

Properties

IUPAC Name |

8-(ethylamino)-7-hexadecyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43N5O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-20-21(26-23(29)25-5-2)28(3)24(31)27-22(20)30/h4-19H2,1-3H3,(H,25,26)(H,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNKXKFMMFRLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=C(N=C1NCC)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Design

Purine derivatives are typically synthesized through sequential modifications of a core heterocyclic structure. For 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, the primary route involves:

-

Alkylation to introduce the hexadecyl chain at the N7 position.

-

Amination to substitute the C8 position with an ethylamino group.

-

Methylation at the N3 position to stabilize the purine ring .

These steps are often conducted in a polar aprotic solvent (e.g., dimethylformamide or 1,4-dioxane) under controlled temperatures (80–120°C) to maximize yield and minimize side reactions .

Alkylation of the Purine Core

The hexadecyl group is introduced via nucleophilic substitution or metal-catalyzed coupling. A representative protocol involves reacting a brominated purine precursor (e.g., 8-bromo-3-methylxanthine) with hexadecyl bromide in the presence of a base such as potassium carbonate. Catalysts like tetrabutylammonium iodide improve reactivity by facilitating phase-transfer conditions .

Table 1: Alkylation Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 90–100°C, 12–24 hours | |

| Catalyst | Tetrabutylammonium iodide (5 mol%) | |

| Yield | 60–75% (crude) |

Challenges include the poor solubility of long-chain alkyl halides and competing O-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the N7-alkylated product .

Methylation at the N3 Position

Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. Sodium hydride in tetrahydrofuran (THF) at 0–5°C selectively methylates the N3 position without affecting other functional groups .

Purification and Isolation

Crude product purification involves:

-

Liquid-Liquid Extraction: Washing with aqueous HCl (1M) removes unreacted amines.

-

Recrystallization: Methanol/water mixtures yield high-purity crystals.

-

Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual impurities .

Table 2: Purification Outcomes

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Recrystallization | 95–98 | 50–60 |

| Column Chromatography | >99 | 40–50 |

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR confirms substitution patterns (e.g., δ 3.2 ppm for N3-CH₃, δ 1.2 ppm for hexadecyl chain).

-

Mass Spectrometry: ESI-MS ([M+H]⁺ = 434.3 m/z) validates molecular weight .

-

HPLC: Retention time (12.5 min, 70:30 acetonitrile/water) ensures batch consistency .

Challenges and Optimization Strategies

-

Low Yields in Alkylation: Increasing catalyst loading (10 mol%) and using ultrasonic agitation improve hexadecyl bromide solubility .

-

Byproduct Formation: Strict temperature control (<100°C) during amination reduces N9-alkylation byproducts.

-

Scale-Up Limitations: Continuous flow reactors enhance heat transfer and reduce reaction times for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing the ethylamino group to an ethyl group.

Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines.

Scientific Research Applications

Pharmaceutical Applications

-

Antidiabetic Agents :

- Compounds similar to 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione have been investigated as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in managing type II diabetes by enhancing insulin secretion and lowering blood glucose levels. The structural similarity of this compound to known DPP-IV inhibitors suggests that it may exhibit similar pharmacological properties .

-

Anti-inflammatory Effects :

- Research indicates that purine derivatives can possess anti-inflammatory properties. The modification of the purine structure with various alkyl chains has been shown to enhance the anti-inflammatory effects in vitro and in vivo. The hexadecyl group in this compound may contribute to its ability to penetrate cellular membranes, thereby exerting its effects more effectively .

-

Cardiovascular Health :

- Some studies have explored the role of purine derivatives in cardiovascular health, particularly in modulating nitric oxide production and improving endothelial function. This compound could potentially be developed as a therapeutic agent for cardiovascular diseases due to its structural characteristics that facilitate interaction with relevant biological targets.

Biochemical Applications

-

Enzyme Inhibition :

- The compound's ability to inhibit specific enzymes involved in metabolic pathways could make it a valuable tool in biochemical research. For instance, its interaction with kinases or phosphatases could provide insights into cellular signaling pathways and metabolic regulation.

-

Research on Nucleotide Metabolism :

- As a purine derivative, this compound can be used to study nucleotide metabolism and the role of purines in cellular processes such as energy transfer and signaling. Understanding how this compound affects nucleotide biosynthesis could lead to advancements in metabolic engineering and synthetic biology.

Case Studies

-

DPP-IV Inhibition Study :

- A study focusing on the synthesis and evaluation of DPP-IV inhibitors highlighted the potential of various purine derivatives, including those similar to 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. The findings suggested that modifications at the 8-position significantly enhance inhibitory activity against DPP-IV, making this compound a candidate for further development as an antidiabetic agent .

-

Anti-inflammatory Mechanism Investigation :

- Research investigating the anti-inflammatory properties of alkylated purines demonstrated that compounds with longer hydrophobic chains exhibited increased efficacy in reducing inflammation markers in cell cultures. The hexadecyl chain of this compound is hypothesized to enhance its bioavailability and interaction with inflammatory pathways .

Mechanism of Action

The mechanism of action of 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The ethylamino and hexadecyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity: The 7-hexadecyl chain in the target compound results in significantly higher molecular weight and logP compared to analogs with shorter alkyl chains (e.g., 8-(butylamino)-7-ethyl-3-methyl-... or theophylline) .

- Solubility : Smaller substituents (e.g., methyl or ethyl at position 7) correlate with better aqueous solubility. Theophylline, lacking long alkyl chains, is widely used due to its favorable solubility profile .

- Crystallinity : Halogenated derivatives like 8-chloro-1,3,7-trimethyl-... exhibit high melting points (>180°C), suggesting stable crystalline forms .

Enzyme Inhibition

- SIRT3 Inhibition: The 8-mercapto derivative (8-SH) is a potent SIRT3 inhibitor with an IC50 of ~1 µM, whereas the target compound’s 8-ethylamino group may exhibit weaker binding due to reduced nucleophilicity compared to thiol .

- PDE Inhibition: 7,8-Disubstituted purine-2,6-diones (e.g., compound 832 in ) show pan-PDE inhibitory activity.

Metabolic and Pharmacokinetic Behavior

- Bioavailability : Long alkyl chains (e.g., hexadecyl) can prolong half-life by increasing tissue retention but may reduce oral bioavailability due to poor dissolution .

- Metabolic Stability: The 8-ethylamino group is less prone to oxidative metabolism compared to 8-thiol or 8-chloro substituents, which may improve in vivo stability .

Biological Activity

The compound 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a member of the purine family, characterized by its unique structure and potential biological activities. This article delves into its biological activity, examining various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is . Its structure features a purine ring system modified with an ethylamino group and a hexadecyl chain. The presence of these functional groups is crucial for its biological interactions.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.58 g/mol |

| CAS Number | 3109796 |

Research indicates that compounds in the purine family can interact with various biological targets, including enzymes and receptors. Specifically, 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione may exhibit:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : It may inhibit enzymes involved in purine metabolism, affecting cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest it could possess antimicrobial activity against specific pathogens.

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

- Antioxidant Studies :

- Enzyme Interaction :

- Microbial Activity :

Potential Therapeutic Applications

Given its biological activities, 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione may have several therapeutic applications:

- Antioxidant Supplementation : Could be explored as a dietary supplement to enhance antioxidant defenses.

- Gout Treatment : Its role as a xanthine oxidase inhibitor suggests potential use in managing gout.

- Antimicrobial Agent : Further investigation into its antimicrobial properties could lead to new treatments for bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.